molecular formula C17H25ClO2S B5221859 2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride

2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride

Cat. No.: B5221859
M. Wt: 328.9 g/mol
InChI Key: FYQIGTASOXBHTA-UHFFFAOYSA-N
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Description

2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride is an organic compound that features a benzene ring substituted with a cyclohexylthian-1-ium group and two hydroxyl groups

Properties

IUPAC Name

2-(3-cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2S.ClH/c18-15-8-9-16(19)17(11-15)20-10-4-7-14(12-20)13-5-2-1-3-6-13;/h8-9,11,13-14H,1-7,10,12H2,(H-,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQIGTASOXBHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC[S+](C2)C3=C(C=CC(=C3)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride typically involves the following steps:

    Formation of the Cyclohexylthian-1-ium Group: This can be achieved through the reaction of cyclohexylamine with sulfur to form cyclohexylthian-1-ium.

    Substitution on the Benzene Ring: The cyclohexylthian-1-ium group is then introduced to the benzene ring through electrophilic aromatic substitution.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the cyclohexylthian-1-ium group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-cyclohexylated benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone: Another benzene derivative with hydroxyl groups, used in various industrial applications.

Uniqueness

2-(3-Cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride is unique due to the presence of the cyclohexylthian-1-ium group, which imparts distinct chemical and biological properties compared to other benzene derivatives.

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